molecular formula C12H18N4O4S B2665509 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea CAS No. 2034588-18-4

1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea

Cat. No. B2665509
CAS RN: 2034588-18-4
M. Wt: 314.36
InChI Key: NLKBGEHMLRPTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C12H18N4O4S and its molecular weight is 314.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The preparation and characterization of compounds related to 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea have been widely studied. For example, the synthesis and antioxidant determination of coumarin substituted heterocyclic compounds revealed that such derivatives exhibit high antioxidant activities, comparable to standard antioxidants like vitamin C (Abd-Almonuim, Mohammed, & Al-khalifa, 2020). Similarly, the synthesis, characterization, and evaluation of 1,3,4-thiadiazole derivatives, including those with methoxy cinnamic acids, have been conducted, highlighting their antioxidant properties (Gür, Muğlu, Çavuş, Güder, Sayiner, & Kandemirli, 2017).

Antimicrobial and Antiproliferative Properties

Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant antimicrobial activity and DNA protective ability, offering insights into their potential therapeutic applications (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020). The exploration of these compounds extends to their structural analysis, showcasing their versatility in drug design and development.

Photodynamic Therapy for Cancer Treatment

The characterization of new zinc phthalocyanine derivatives has indicated their significant potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, making them suitable as Type II photosensitizers, which are crucial for effective cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Role in Photodegradation Studies

The photodegradation studies of related 1,3,4-thiadiazole-urea herbicides have led to the isolation and characterization of photoproducts, offering valuable insights into the environmental fate and stability of these compounds (Moorman, Findak, & Ku, 1985).

Radiolabeling for PET Studies

Efforts to prepare radiolabeled derivatives for positron emission tomography (PET) studies have been documented, such as the radiosynthesis of AR-A014418, a glycogen synthase kinase-3 beta-specific inhibitor. Although the compound showed poor brain penetration, limiting its use in cerebral PET studies, this research contributes to the development of radiotracers for neurodegenerative diseases (Hicks, Wilson, Rubie, Woodgett, Houle, & Vasdev, 2012).

properties

IUPAC Name

1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4S/c1-15-10-5-4-9(14-12(17)13-6-7-20-3)8-11(10)16(2)21(15,18)19/h4-5,8H,6-7H2,1-3H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKBGEHMLRPTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NCCOC)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.